Differential Antimicrobial Activity
In a phytochemical investigation of Cyperus rotundus tubers, n-tritriacontan-16-one (compound 1) was isolated alongside three other constituents and evaluated for antimicrobial activity. Compound 1 (Tritriacontan-16-one) did not demonstrate antimicrobial activity against the tested bacterial and fungal strains, whereas a co-isolated triterpenoid (Lup-12, 20 (29)-dien-3β-ol-3-α-L-arabinofuranosyl-2'-octadec-9"-eonate, compound 2) showed activity [1]. This finding directly contrasts with the known antibacterial activity of the shorter-chain analog palmitone (hentriacontan-16-one) [2].
Palmitone (C31): active against Gram-positive/negative
Co-isolated triterpenoid: active
| Evidence Dimension | Antimicrobial activity |
|---|---|
| Target Compound Data | No antimicrobial activity detected |
| Comparator Or Baseline | Lup-12, 20 (29)-dien-3β-ol-3-α-L-arabinofuranosyl-2'-octadec-9"-eonate (compound 2): active; Palmitone (C31 analog): antibacterial activity against Gram-positive and Gram-negative strains [2] |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | In vitro antimicrobial assay against bacterial and fungal strains |
Why This Matters
For applications requiring antimicrobial properties, the lack of activity of Tritriacontan-16-one is a critical selection criterion, preventing wasted resources on a compound that is unlikely to be effective in this context.
- [1] Singh, A. P., & Sharma, S. K. (2015). A new pentacyclic triterpenoid with antimicrobial activity from the tubers of Cyperus rotundus Linn. Hygeia: Journal for Drugs and Medicines, 7(1). View Source
- [2] Shanker, K. S., et al. (2007). Isolation and antimicrobial evaluation of isomeric hydroxy ketones in leaf cuticular waxes of Annona squamosa. Phytochemical Analysis, 18(1), 7-12. View Source
